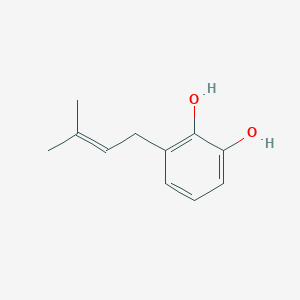
3-Prenyl-1,2-dihydroxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prenyl-1,2-dihydroxybenzene is a member of the catechol family, where the hydrogen at position 3 of the catechol ring is substituted by an all-trans-polyprenyl group . This compound is known for its unique structure, which combines the properties of catechols and polyprenyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prenyl-1,2-dihydroxybenzene typically involves the coupling of catechol with an all-trans-polyprenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Prenyl-1,2-dihydroxybenzene undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under mild conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The polyprenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various polyprenylated derivatives
Applications De Recherche Scientifique
3-Prenyl-1,2-dihydroxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its pharmacological properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Prenyl-1,2-dihydroxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The catechol moiety interacts with metal ions and proteins, while the polyprenyl group enhances membrane permeability.
Pathways Involved: The compound participates in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(All-trans-decyl)catechol
- 3-(All-trans-heptaprenyl)catechol
- 3-(All-trans-nonaprenyl)catechol
Uniqueness
3-Prenyl-1,2-dihydroxybenzene stands out due to its unique combination of catechol and polyprenyl properties, offering enhanced biological activity and versatility in chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3 |
Clé InChI |
CWNAMDTZXWFAQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=CC=C1)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















